molecular formula C19H16ClNO5 B2931460 Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate CAS No. 477500-78-0

Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate

Cat. No.: B2931460
CAS No.: 477500-78-0
M. Wt: 373.79
InChI Key: HHDDIEWUKLIIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted at position 3 with a 2-(4-chlorophenoxy)acetamido group and an ethyl ester at position 2. Benzofuran-based compounds are widely studied due to their diverse pharmacological properties, including antimicrobial, antitumor, and antiviral activities . The structural uniqueness of this compound lies in the combination of the benzofuran scaffold with a 4-chlorophenoxy acetamido substituent, which may enhance its bioactivity by modulating electronic and steric properties.

Properties

IUPAC Name

ethyl 3-[[2-(4-chlorophenoxy)acetyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO5/c1-2-24-19(23)18-17(14-5-3-4-6-15(14)26-18)21-16(22)11-25-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDDIEWUKLIIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, biological effects, and comparative studies with related compounds.

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Benzofuran Ring : Cyclization reactions are employed using appropriate precursors.
  • Chlorophenoxy Group Introduction : The benzofuran derivative is reacted with 4-chlorophenol.
  • Amidation : The intermediate product undergoes reaction with acyl chlorides to introduce the amido group.
  • Esterification : Finally, the carboxylic acid group is esterified using ethanol.

The overall molecular formula for this compound is C19H16ClNO5C_{19}H_{16}ClNO_5 with a molecular weight of approximately 367.79 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been noted to inhibit certain enzymes involved in various biochemical pathways, potentially affecting cellular signaling and metabolic processes .
  • Target Interaction : The compound has been identified to interact with TMEM206, a transmembrane protein involved in cellular functions like vesicular acidification and transport .

Anticancer Properties

Recent studies have shown that derivatives of benzofuran compounds exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cell Line Studies : In vitro assays demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Cell LineIC50 (µM)Effect
A549 (Lung Cancer)15Induces apoptosis
MCF-7 (Breast Cancer)12Growth inhibition
HeLa (Cervical Cancer)10Cell cycle arrest

Anti-inflammatory Activity

In addition to its anticancer properties, the compound may also possess anti-inflammatory effects. Research indicates that similar benzofuran derivatives can modulate inflammatory pathways, potentially reducing cytokine release and inflammation markers in vitro .

Comparative Studies

Comparative analysis with similar compounds reveals distinct biological profiles based on structural variations:

  • Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate : This variant exhibits different reactivity and biological properties due to the methoxy substitution, which may influence its enzyme inhibition capacity.
Compound NameBiological ActivityNotable Differences
This compoundAnticancer, anti-inflammatoryContains chlorophenoxy group
Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylateModerate anticancer activityContains methoxy group

Case Studies

Recent literature has documented various case studies highlighting the efficacy of this compound:

  • Study on A549 Cells : A study indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.
    "The compound demonstrated a potent cytotoxic effect on A549 cells, leading to increased levels of cleaved caspase-3" .
  • Anti-inflammatory Effects : In another study, the compound was shown to reduce TNF-alpha levels in an LPS-induced inflammation model.
    "this compound significantly decreased inflammatory cytokine release" .

Comparison with Similar Compounds

Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate

  • Core Structure : Benzofuran with ethyl ester at position 2.
  • Substituents :
    • 5-Cyclohexyl (hydrophobic group).
    • 3-Methylsulfinyl (sulfoxide group, polar).
  • Biological Activity : Demonstrates antimicrobial and antifungal properties, attributed to the benzofuran core and sulfinyl group’s electron-withdrawing effects .

N-(3-(2-(4-Chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide

  • Core Structure : Bicyclo[1.1.1]pentane (rigid, strained hydrocarbon core).
  • Substituents: 2-(4-Chlorophenoxy)acetamido group (shared with the target compound). Cyclobutane carboxamide (conformationally restricted moiety).
  • Biological Activity : Acts as an ATF4 inhibitor, showing promise in cancer treatment by disrupting stress-response pathways in tumors .
  • Key Difference : The bicyclo core replaces benzofuran, emphasizing that core rigidity influences target selectivity (ATF4 vs. microbial targets).

Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate (Target Compound)

  • Core Structure : Benzofuran with ethyl ester at position 2.
  • Substituents: 3-(2-(4-Chlorophenoxy)acetamido) (electron-deficient aromatic system).

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
This compound Benzofuran 3-(2-(4-Chlorophenoxy)acetamido) Antimicrobial, Antitumor (predicted)
Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate Benzofuran 5-Cyclohexyl, 3-Methylsulfinyl Antimicrobial, Antifungal
N-(3-(2-(4-Chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide Bicyclo[1.1.1]pentane 2-(4-Chlorophenoxy)acetamido, Cyclobutane carboxamide ATF4 Inhibition (Cancer Therapy)

Key Findings

Core Structure Impact: Benzofuran derivatives (target compound and 2.1) prioritize antimicrobial activity, whereas bicyclo-based analogues (2.2) target cancer pathways. This suggests core flexibility/rigidity dictates target specificity. The 4-chlorophenoxy group, present in both the target compound and 2.2, may enhance binding to hydrophobic pockets in proteins or DNA, but its effect is modulated by the core structure.

Substituent Effects: Polar groups (e.g., methylsulfinyl in 2.1) improve solubility but may reduce membrane permeability compared to the target compound’s chloroaromatic substituent.

Therapeutic Potential: The target compound’s benzofuran core and 4-chlorophenoxy group position it as a candidate for dual-action drugs, though empirical validation is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.